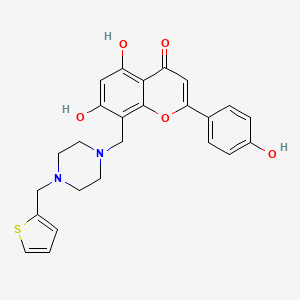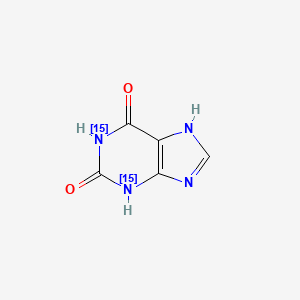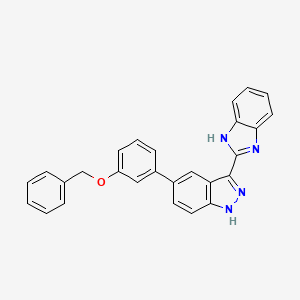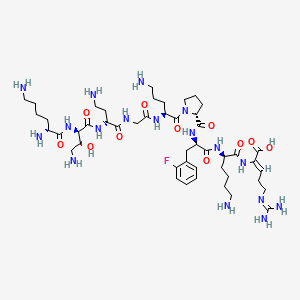![molecular formula C21H20O11 B11933159 (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B11933159.png)
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naringenin-7-O-glucuronide is a naturally occurring flavonoid glucuronide, derived from naringenin, a flavonoid found in citrus fruits. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects . The presence of the glucuronyl group enhances its stability and bioavailability compared to its aglycone form, naringenin .
准备方法
Synthetic Routes and Reaction Conditions: Naringenin-7-O-glucuronide can be synthesized through enzymatic glucuronidation of naringenin. This process involves the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to naringenin . The reaction is typically carried out in a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods: Industrial production of naringenin-7-O-glucuronide can be achieved through biotransformation using microbial cultures or engineered yeast strains that express UGT enzymes. This method offers a cost-effective and environmentally friendly approach to producing large quantities of the compound .
化学反应分析
Types of Reactions: Naringenin-7-O-glucuronide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative metabolites.
Reduction: The compound can be reduced to its corresponding dihydro derivatives.
Substitution: Naringenin-7-O-glucuronide can participate in nucleophilic substitution reactions, particularly at the glucuronide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidative metabolites.
Reduction: Dihydro derivatives.
Substitution: Various substituted glucuronides depending on the nucleophile used.
科学研究应用
Naringenin-7-O-glucuronide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation reactions and the stability of glucuronides.
Biology: The compound is studied for its role in cellular signaling pathways and its effects on gene expression.
作用机制
Naringenin-7-O-glucuronide exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: The compound inhibits pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Neuroprotective Effects: Naringenin-7-O-glucuronide interacts with the C-terminal tail of CRMP-2, enhancing its stability and binding affinity, which may contribute to its neuroprotective effects.
相似化合物的比较
Naringenin-7-O-glucuronide is unique due to the presence of the glucuronyl group, which enhances its stability and bioavailability compared to other flavonoids. Similar compounds include:
Naringenin: The aglycone form, which has lower stability and bioavailability.
Naringenin-7-O-glucoside: Another glucoside derivative with different pharmacokinetic properties.
Naringin: A flavonoid glycoside with similar biological activities but different metabolic pathways.
属性
分子式 |
C21H20O11 |
|---|---|
分子量 |
448.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)/t13-,16+,17+,18-,19+,21-/m1/s1 |
InChI 键 |
BDCRTIDKZGEVEN-ZJIWIORTSA-N |
手性 SMILES |
C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O |
规范 SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


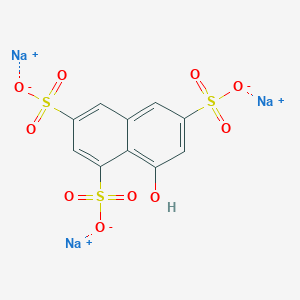
![2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11933092.png)
![3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B11933100.png)
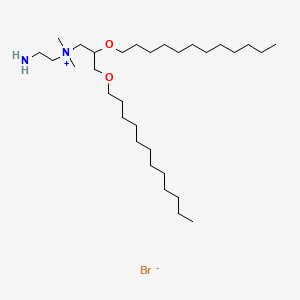
![(1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B11933121.png)
![(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B11933125.png)
![4-[[4-(2-amino-1,3-thiazol-5-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-N,N-dimethylbenzamide](/img/structure/B11933128.png)
![5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11933134.png)

